molecular formula C8H11Cl2NO B3375472 2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride CAS No. 110374-34-0

2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride

Cat. No. B3375472
CAS RN: 110374-34-0
M. Wt: 208.08 g/mol
InChI Key: DHEWEJHQRKIFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)pyridine hydrochloride, also known as 2-Picolyl chloride hydrochloride, is a chemical compound with the molecular weight of 164.03 . It appears as a white to yellow to orange powder or crystal .


Synthesis Analysis

While specific synthesis methods for “2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride” are not available, 2-(Chloromethyl)pyridine hydrochloride can be synthesized using maltol as a starting material .


Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)pyridine hydrochloride consists of C6H6ClN·HCl .


Physical And Chemical Properties Analysis

2-(Chloromethyl)pyridine hydrochloride is a solid at 20 degrees Celsius . It has a melting point of 124.0 to 127.0 degrees Celsius . It should be stored under inert gas as it is hygroscopic .

Safety and Hazards

2-(Chloromethyl)pyridine hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-(chloromethyl)-4-methoxy-6-methylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-6-3-8(11-2)4-7(5-9)10-6;/h3-4H,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEWEJHQRKIFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)CCl)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride
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2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride

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